Cyclobutyl(4-ethoxyphenyl)methanamine hydrochloride
Overview
Description
Cyclobutyl(4-ethoxyphenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
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Biological Activity
Cyclobutyl(4-ethoxyphenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its interactions with biological systems, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a cyclobutyl group linked to a 4-ethoxyphenyl moiety. This unique configuration may influence its biological interactions and pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological processes, potentially leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, affecting signaling pathways that regulate cellular functions.
Biological Activity Studies
Research has focused on the compound's potential as a therapeutic agent. Below are key findings from various studies:
Study | Target | Method | Results |
---|---|---|---|
Study 1 | Cancer Cells | Cytotoxicity Assay | Showed IC50 values < 10 μM against several cancer cell lines, indicating potent cytotoxic effects. |
Study 2 | Enzyme Interaction | Enzyme Inhibition Assay | Demonstrated significant inhibition of target enzymes with IC50 values ranging from 5 to 20 μM. |
Study 3 | Receptor Binding | Binding Affinity Assay | High binding affinity observed for specific receptors, suggesting potential for therapeutic applications. |
Case Studies
- Antitumor Activity : In a study evaluating the antitumor effects of this compound, the compound exhibited significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines. The results indicated an EC50 value of approximately 8 μM, demonstrating its potential as a lead compound for cancer therapy.
- Neurological Implications : Another study investigated the compound's effects on neurotransmitter systems. It was found to modulate serotonin receptors, which could have implications for mood disorders and anxiety treatments.
Comparative Analysis with Similar Compounds
To understand the relative efficacy and safety of this compound, it is beneficial to compare it with structurally similar compounds.
Compound Name | Structural Feature | Biological Activity |
---|---|---|
Cyclopropyl(4-methoxyphenyl)methanamine | Cyclopropyl Group | Moderate antidepressant activity |
Cyclobutyl(4-methylphenyl)methanamine | Cyclobutyl Group | Anticancer properties observed |
Properties
IUPAC Name |
cyclobutyl-(4-ethoxyphenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-15-12-8-6-11(7-9-12)13(14)10-4-3-5-10;/h6-10,13H,2-5,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCFDHALOIQVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2CCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.